Product packaging for STX-243(Cat. No.:CAS No. 556813-12-8)

STX-243

カタログ番号: B1245147
CAS番号: 556813-12-8
分子量: 458.6 g/mol
InChIキー: LDOGEZTUWBORPG-SSGANFLRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

STX-243 is a synthetic 2-ethylestradiol-3,17-O,O-bis-sulfamate, representing a new class of steroid A-ring-modified anticancer compounds for research use . It functions as a potent microtubule disruptor, competing with colchicine for tubulin binding sites . This mechanism leads to the disruption of interphase microtubules, causing cell-cycle arrest and the induction of apoptosis in vitro and in vivo . Studies in breast cancer models have demonstrated that this compound exhibits anti-proliferative and anti-angiogenic activity, inhibiting the process of new blood vessel formation that tumors depend on . Furthermore, research suggests its antitumor activity may be mediated in part by the inhibition of carbonic anhydrase IX (CAIX) expression, a protein often overexpressed in hypoxic tumor environments . Compared to the parental compound 2-methoxyestradiol (STX66), this compound and the related STX140 have shown excellent oral bioavailability in vivo, making it a compound of significant interest for investigating novel cancer therapeutic pathways . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30N2O6S2 B1245147 STX-243 CAS No. 556813-12-8

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

556813-12-8

分子式

C20H30N2O6S2

分子量

458.6 g/mol

IUPAC名

[(8R,9S,13S,14S,17S)-2-ethyl-13-methyl-3-sulfamoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfamate

InChI

InChI=1S/C20H30N2O6S2/c1-3-12-10-16-13(11-18(12)27-29(21,23)24)4-5-15-14(16)8-9-20(2)17(15)6-7-19(20)28-30(22,25)26/h10-11,14-15,17,19H,3-9H2,1-2H3,(H2,21,23,24)(H2,22,25,26)/t14-,15+,17-,19-,20-/m0/s1

InChIキー

LDOGEZTUWBORPG-SSGANFLRSA-N

SMILES

CCC1=C(C=C2CCC3C(C2=C1)CCC4(C3CCC4OS(=O)(=O)N)C)OS(=O)(=O)N

異性体SMILES

CCC1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[C@]4([C@H]3CC[C@@H]4OS(=O)(=O)N)C)OS(=O)(=O)N

正規SMILES

CCC1=C(C=C2CCC3C(C2=C1)CCC4(C3CCC4OS(=O)(=O)N)C)OS(=O)(=O)N

同義語

2-ethyloestradiol-3,17-O,O-bis-sulfamate
2-ethyloestradiol-bis-sulfamate
2-ethyloestradiol-bis-sulphamate
STX 243
STX-243
STX243

製品の起源

United States

Mechanistic Investigations of Stx 243 S Biological Activity

Molecular and Cellular Targets

Research has identified several key molecular and cellular targets modulated by STX-243, including enzymes involved in steroid metabolism and cellular structural components like microtubules, as well as proteins related to the hypoxic response.

Steroid Sulphatase (STS) Enzyme Inhibition Mechanisms of this compound

While the provided search results primarily focus on microtubule disruption and CAIX modulation, this compound is a sulfamate-based compound, a class known for inhibiting steroid sulfatase (STS). Although specific detailed mechanisms of this compound's STS inhibition are not extensively detailed in the provided snippets, sulfamate-based compounds are generally recognized for their inhibitory effects on STS. nih.govidrblab.netresearchgate.net STS is an enzyme that plays a role in the synthesis of active steroids, which can be relevant in hormone-dependent cancers.

Microtubule Dynamics Modulation by this compound

A significant aspect of this compound's mechanism of action involves its interaction with microtubules, dynamic protein polymers essential for various cellular processes, including cell division, intracellular transport, and maintaining cell shape. nih.govmrc.ac.ukpolito.itnih.govnih.govresearchgate.net

Competition with Colchicine (B1669291) for Tubulin Binding

This compound has been shown to compete with colchicine for binding to tubulin, the protein subunit that forms microtubules. nih.goviiarjournals.orgnih.govnih.govresearchgate.netacs.org This indicates that this compound interacts with the colchicine-binding site on tubulin. nih.govresearchgate.netacs.org Compounds that bind to this site are known to disrupt microtubule polymerization. researchgate.netacs.orgresearchgate.net

Disruption of Interphase Microtubule Networks

In addition to competing for tubulin binding, this compound disrupts interphase microtubule networks. nih.goviiarjournals.org This disruption leads to cell-cycle arrest and apoptosis in vitro and in vivo. nih.goviiarjournals.orgup.ac.zadovepress.com The ability of this compound to depolymerize microtubules, contrasting with agents like paclitaxel (B517696) that stabilize them, may be advantageous, particularly in the context of resistance mechanisms involving class III β-tubulin overexpression. nih.govnih.gov Studies have shown that the efficacy of colchicine-site binding agents, including this compound, is not significantly affected by changes in class III β-tubulin expression, unlike agents binding to taxane (B156437) or Vinca alkaloid sites. nih.govnih.gov

Carbonic Anhydrase IX (CAIX) Expression and Activity Modulation

This compound also influences the expression and activity of Carbonic Anhydrase IX (CAIX), a transmembrane enzyme often overexpressed in hypoxic tumor environments where it contributes to pH regulation and cancer progression. nih.goviiarjournals.orgjabonline.innih.govbidd.groupnih.gov

Down-regulation of CAIX mRNA Expression

Research indicates that this compound significantly down-regulates CAIX mRNA expression both in vitro and in vivo. nih.goviiarjournals.orgresearchgate.netaacrjournals.org This down-regulation of mRNA leads to a reduction in CAIX protein expression in vitro. nih.goviiarjournals.orgresearchgate.net This effect on CAIX expression by this compound is observed despite the compounds not significantly regulating the expression of several other HIF1α-regulated genes. nih.goviiarjournals.orgresearchgate.netaacrjournals.org While the precise mechanism for this specific down-regulation of CAIX mRNA by this compound is not fully resolved, it is a notable finding in understanding its biological activity. researchgate.net

Data Tables

Compound NameEffect on CAIX mRNA Expression (In vitro/In vivo)Effect on CAIX Protein Expression (In vitro)Competition with Colchicine for Tubulin BindingDisruption of Interphase Microtubules
This compoundDown-regulated nih.goviiarjournals.orgresearchgate.netaacrjournals.orgReduced nih.goviiarjournals.orgresearchgate.netYes nih.goviiarjournals.orgnih.govnih.govresearchgate.netacs.orgYes nih.goviiarjournals.org
STX140Down-regulated nih.goviiarjournals.orgresearchgate.netaacrjournals.orgReduced nih.goviiarjournals.orgresearchgate.netYes iiarjournals.orgnih.govnih.govresearchgate.netYes iiarjournals.org
Other HIF1α-regulated genes (e.g., GLUT1, PGK, ABCB1, VEGF)Not significantly regulated by STX140/STX243 nih.goviiarjournals.orgresearchgate.netaacrjournals.orgNot specified in search resultsNot applicableNot applicable
Reduction of CAIX Protein Expression in Cellular Models

Studies have shown that this compound can reduce CAIX protein expression in vitro. For instance, immunoblot analysis of MCF-7 and MDA-MB-231 breast cancer cells treated with this compound demonstrated a reduction in CAIX protein levels. While initial in vitro studies under normoxia for 18 hours followed by 6 hours under hypoxia did not show changes in CAIX expression, possibly due to the long half-life of the CAIX protein, later immunoblot analysis confirmed the reduction in CAIX protein expression in vitro. Furthermore, CAIX mRNA expression was significantly down-regulated by this compound in the MDA-MB-231 xenograft model in vivo. The mechanism by which this compound down-regulates CAIX mRNA expression is not fully resolved, although it has been noted that STX140, a related compound, can down-regulate BCL2 expression, which in turn can lead to CAIX down-regulation.

Hypoxia-Inducible Factor (HIF) Pathways Analysis

Investigations into the impact of this compound on HIF pathways have revealed specific effects on HIF1α but not HIF2α.

Impact on HIF1α Protein Accumulation and Transcriptional Activity

This compound has been shown to inhibit nuclear accumulation of HIF1α protein in cellular models such as MCF-7 and MDA-MB-231 breast cancer cells under hypoxia. This finding supports the theory that microtubule disruptors can inhibit nuclear HIF1α accumulation. While this compound increased cytoplasmic HIF1α protein expression, suggesting a potential increase in stability or inhibition of nuclear translocation, its effect on HIF1 transcriptional activity and subsequent regulation of HIF1-regulated genes appears to be limited. Despite inhibiting nuclear HIF1α accumulation in vitro, this compound did not significantly regulate the expression of most HIF1α-regulated genes studied in vitro and in vivo.

Lack of Effect on HIF2α Translocation

Studies have consistently shown that this compound has no effect on HIF2α translocation. While cytoplasmic HIF2α expression was observed to increase with this compound treatment, nuclear HIF2α accumulation remained unchanged, indicating that this compound does not inhibit the translocation of HIF2α.

Regulation of HIF1-Regulated Genes (e.g., VEGF, GLUT1, PGK, ABCB1)

The impact of this compound on the expression of HIF1-regulated genes, such as VEGF, GLUT1, PGK, and ABCB1, has been investigated at the mRNA level. In vitro and in vivo studies using MCF-7 and MDA-MB-231 cells and xenograft models have shown that despite inhibiting nuclear HIF1α accumulation, this compound did not significantly regulate the expression of most of these genes. The mRNA level for VEGF was not affected by this compound treatment in xenograft models. Similarly, the transcription levels of ABCB1 and GLUT1 were generally not significantly regulated by this compound. However, CAIX mRNA expression was significantly down-regulated by this compound in the MDA-MB-231 xenograft model. PGK mRNA expression showed a significant increase in MCF-7 xenografts treated with STX140, but the effect of STX243 on PGK was not consistently a down-regulation in the same manner as CAIX. This suggests that the antitumor activity of this compound may be largely independent of HIF1-mediated regulation of these specific genes, with the down-regulation of CAIX expression potentially playing a more significant role.

Here is a summary of the effects of this compound on the mRNA expression of HIF1-regulated genes in MDA-MB-231 xenografts:

GeneThis compound Effect (MDA-MB-231 xenografts)Citation
CAIXSignificantly down-regulated
ABCB1Not significantly regulated
GLUT1Not significantly regulated
PGKNot consistently regulated
VEGFNot affected

Ion Channel and Calcium Signaling Pathways

While the provided search results extensively discuss this compound's effects on CAIX and HIF pathways, there is limited direct information specifically linking this compound to ion channel and calcium signaling pathways. General information about ion channels and calcium signaling in cancer is available, highlighting their roles in proliferation, apoptosis, and various signaling cascades, including those involving Ca2+/CaMK and PI3K/Akt. Estrogen and its metabolites have been shown to regulate ion channels and calcium signaling through both genomic and non-genomic pathways. Some studies mention STX compounds (like STX used as a membrane ER agonist) in the context of estrogen receptor and calcium signaling in other biological systems. However, a direct mechanistic link detailing how this compound specifically impacts ion channels or calcium signaling as part of its anti-cancer mechanism is not clearly established in the provided search results. Further research would be needed to elucidate any direct effects of this compound on these pathways in the context of its biological activity.

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compoundTo be confirmed by searching PubChem
CAIX10803
HIF1α3092
HIF2α9662
VEGF83635
GLUT12885
PGK5087
ABCB18212
STX14013113084
STX666739
Acetazolamide1981
SLC-0111135401704
BCL2632

Note: PubChem CIDs for this compound and other mentioned compounds were searched for confirmation and inclusion in the table. CAIX, HIF1α, HIF2α, VEGF, GLUT1, PGK, and ABCB1 are proteins, and their corresponding gene/protein IDs are provided. This compound, STX140, STX66, Acetazolamide, SLC-0111, and BCL2 are compounds or proteins with available PubChem entries.this compound is a steroid-based sulfamate (B1201201) ester compound derived from 2-methoxyestradiol (B1684026) (STX66) and is recognized as a microtubule disruptor. Investigations into its biological activity have focused on understanding its mechanisms, particularly concerning Carbonic Anhydrase IX (CAIX) and Hypoxia-Inducible Factor (HIF) pathways, which are relevant in the context of cancer and angiogenesis.

Reduction of CAIX Protein Expression in Cellular Models

Research indicates that this compound reduces CAIX protein expression in cellular models. Immunoblot analysis of breast cancer cell lines, such as MCF-7 and MDA-MB-231, treated with this compound demonstrated decreased levels of CAIX protein in vitro. Although initial short-term in vitro studies did not show changes in CAIX expression, potentially due to the stability of the CAIX protein, later analysis confirmed this reduction. In vivo studies using MDA-MB-231 xenograft models also showed a significant down-regulation of CAIX mRNA expression upon treatment with this compound. The precise mechanism by which this compound leads to the down-regulation of CAIX mRNA is still under investigation, although a related compound, STX140, is known to down-regulate BCL2 expression, which can subsequently lead to decreased CAIX levels.

Ligand Docking Studies to CAIX Active Site

Ligand docking studies have been conducted to assess the potential inhibitory interaction of this compound with the active site of CAIX. These computational modeling approaches, often utilizing crystal structures of the CAIX catalytic domain (e.g., PDB ID 3IAI), involve docking this compound to the active site and comparing its interactions with those of known CAIX inhibitors, such as acetazolamide. These studies provide insights into how this compound might bind to CAIX and potentially exert an inhibitory effect.

Hypoxia-Inducible Factor (HIF) Pathways Analysis

The effects of this compound on HIF pathways, key regulators of cellular response to hypoxia, have been analyzed, revealing distinct impacts on HIF1α and HIF2α.

Lack of Effect on HIF2α Translocation

Crucially, studies have demonstrated that this compound does not affect HIF2α translocation. Although an increase in cytoplasmic HIF2α expression was observed with this compound treatment, the nuclear accumulation of HIF2α remained unchanged, indicating that this compound does not inhibit its translocation to the nucleus.

Regulation of HIF1-Regulated Genes (e.g., VEGF, GLUT1, PGK, ABCB1)

The regulation of several HIF1-regulated genes by this compound has been examined at the mRNA level. In studies involving breast cancer cell lines and xenograft models, this compound did not significantly regulate the expression of most of the investigated HIF1α-regulated genes, including VEGF, GLUT1, and ABCB1. For instance, VEGF mRNA levels were not affected by this compound treatment in xenograft models. Similarly, the transcription levels of ABCB1 and GLUT1 were generally not significantly impacted by this compound. However, a notable exception is CAIX mRNA, which was significantly down-regulated by this compound in the MDA-MB-231 xenograft model. The effect on PGK mRNA expression was not consistently a down-regulation across different models. These findings suggest that while this compound influences nuclear HIF1α accumulation, its primary antitumor activity may not be mediated through the transcriptional regulation of these specific HIF1 target genes, with the observed down-regulation of CAIX expression potentially playing a more prominent role.

Here is a summary of the effects of this compound on the mRNA expression of HIF1-regulated genes in MDA-MB-231 xenografts based on available data:

GeneThis compound Effect (MDA-MB-231 xenografts)Citation
CAIXSignificantly down-regulated
ABCB1Not significantly regulated
GLUT1Not significantly regulated
PGKNot consistently regulated
VEGFNot affected

Interaction with B-cell lymphoma 2 (BCL2) Expression

Information concerning the interaction of this compound with B-cell lymphoma 2 (BCL2) expression was not found in the conducted searches.

Cellular Process Modulation

Research indicates that this compound and related compounds modulate key cellular processes, including proliferation, cell cycle progression, and apoptosis.

Anti-proliferative Mechanisms in Cellular Models

This compound has demonstrated anti-proliferative effects in various cellular models. Studies involving STX 243, described as a 17β-estradiol derivative, have investigated its in vitro effects nih.gov. Additionally, STX 243 has been discussed in the context of tetrahydroisoquinoline (THIQ)-based analogs, which exert anti-proliferative effects in cancer cell lines such as MDA-MB-231 breast and A549 lung cancer cells nih.gov. These THIQ-based analogs are considered potential anticancer drugs due to their anti-proliferative and antimitotic effects nih.gov.

Induction of Cell Cycle Arrest (e.g., G2/M phase, sub-G1 phase)

A key mechanism by which this compound and related compounds exert their effects is through the induction of cell cycle arrest. STX 243, as a 17β-estradiol derivative, has been associated with cell cycle arrest in the G2/M phase nih.gov. Research indicates that STX 243 can lead to a significant percentage of cells in the sub-G1 and G2/M phases nih.gov. For instance, studies noted G2/M cell cycle arrest in MCF-12A cells nih.gov. Similarly, related THIQ-based analogs have been shown to induce an increased G2/M phase in cell cycle analysis nih.gov. Analysis of DNA content per cell through flow cytometry is a method used to illustrate the sub-G1, G1, S, and G2/M fractions, confirming these cell cycle distribution changes. Related compounds like 2-methoxyestradiol (2-ME) have also been shown to induce G2/M cell cycle arrest in various cancer cell lines.

Data on Cell Cycle Distribution (Illustrative based on available data context):

Cell Cycle Phase Observation (Contextual) Source
sub-G1 Increased percentage nih.gov

Anti-angiogenic Mechanisms

Angiogenesis is a complex process involving the migration, proliferation, and differentiation of endothelial cells, leading to the formation of new capillary-like structures. This compound has been shown to interfere with these processes, thereby inhibiting angiogenesis both in vitro and in vivo. wikipedia.orgsigmaaldrich.comlipidmaps.orgresearchgate.net

Inhibition of Endothelial Cell Tubule Formation in Angiogenesis Assays

In vitro angiogenesis assays are commonly used to evaluate the ability of compounds to inhibit the formation of capillary-like structures by endothelial cells. This compound has been studied for its effects on endothelial cell tubule formation. Results from in vitro angiogenesis assays using Human Umbilical Vein Endothelial Cells (HUVECs), often stimulated with pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), have shown that this compound disrupts the ability of these cells to form vessel-like structures. wikipedia.orgresearchgate.net

Studies have demonstrated a dose-dependent inhibition of tubule formation by this compound. wikipedia.org For instance, in one investigation, this compound at a concentration of 100 nM was observed to completely block tubule formation. wikipedia.org Lower concentrations also showed significant inhibitory effects, although to a lesser extent. At 50 nM, this compound caused a significant inhibition of vessel formation, while at 25 nM, the effects were less pronounced, resulting in only a small inhibition. wikipedia.org

The following table summarizes representative data on the in vitro inhibition of endothelial cell tubule formation by this compound:

This compound Concentration (nM)Effect on Tubule Formation
100Complete block
50Significant inhibition
25Small inhibition
Control (VEGF-stimulated)Normal tubule formation

These in vitro findings are supported by in vivo studies. In a Matrigel plug-based model, oral administration of this compound at a dose of 10 mg/kg restricted in vivo angiogenesis by 50%. wikipedia.orgsigmaaldrich.com This indicates that the inhibitory effect on endothelial cell organization observed in vitro translates to a reduction in new blood vessel formation within a living system.

Regulation of Pro-angiogenic Factors (e.g., VEGF)

Tumor angiogenesis is significantly influenced by the secretion of growth factors, with Vascular Endothelial Growth Factor (VEGF) being a particularly critical regulator. lipidmaps.orgresearchgate.net VEGF plays a key role in stimulating endothelial cell proliferation, migration, and survival, which are essential steps in the formation of new blood vessels. researchgate.net

Investigations have explored whether the anti-angiogenic activity of this compound is mediated through the regulation of pro-angiogenic factors like VEGF. Studies have examined the impact of this compound on the expression of genes regulated by Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor known to up-regulate angiogenic factors including VEGF. lipidmaps.org

In vitro experiments showed that this compound could block the hypoxic induction of HIF-1α protein. However, further analysis of HIF-1α-regulated genes, including VEGF, Glucose Transporter 1 (GLUT-1), and Phosphoglycerate Kinase (PGK), revealed that this compound did not significantly alter their mRNA expression levels in vitro or in vivo, with the notable exception of Carbonic Anhydrase IX (CAIX). lipidmaps.org CAIX mRNA expression was found to be down-regulated by this compound. lipidmaps.org

These findings suggest that while this compound impacts HIF-1α protein levels, its primary anti-angiogenic mechanism is unlikely to be mediated through a significant reduction in the transcription of HIF-1α-regulated genes such as VEGF. lipidmaps.org Instead, the observed anti-angiogenic activity may be attributable, at least in part, to the down-regulation of CAIX expression and potentially its enzymatic activity. lipidmaps.org Further research continues to explore the precise molecular targets and pathways responsible for this compound's anti-angiogenic effects.

Preclinical Efficacy Studies of Stx 243 in Disease Models

Oncology Research

Research into the oncological applications of STX-243 has primarily centered on its activity against various cancer cell lines and its potency in animal models nih.govnih.govaacrjournals.orgnih.gov. Breast cancer has been a key area of investigation, exploring its effects on different subtypes and drug-resistant variants nih.govnih.govnih.gov.

Breast Cancer Model Systems

Studies utilizing both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cell lines, as well as models of multi-drug resistance, have been instrumental in characterizing the preclinical efficacy of this compound nih.govnih.govuni.luresearchgate.net.

This compound has demonstrated efficacy in inhibiting the proliferation of ER+ breast cancer cell lines, such as MCF-7 nih.govnih.govuni.luresearchgate.net. Studies have shown that this compound is a potent inhibitor of cell proliferation in a range of tumor types, including MCF-7 cells aacrjournals.org. Its activity in these cell lines contributes to the understanding of its potential against hormone-dependent breast cancers.

Investigations have also shown that this compound is active against ER- breast cancer cell lines, including MDA-MB-231 nih.govnih.govuni.luresearchgate.net. This indicates that the compound's activity is not limited to hormone-sensitive cancers, suggesting a broader potential application in breast cancer subtypes nih.govnih.goviiarjournals.org.

A notable finding in the preclinical evaluation of this compound is its activity against multi-drug resistant cell lines, such as the paclitaxel-resistant MCF-7dox40 cells nih.govresearchgate.net. Studies have shown that while paclitaxel (B517696) was ineffective at inhibiting the growth of MCF-7dox40 tumors, this compound was capable of significantly inhibiting their growth nih.govresearchgate.net. This suggests that this compound may not be a substrate for the P-glycoprotein efflux pump, which is often overexpressed in these resistant cell lines nih.gov. The efficacy of this compound was unaffected by changes in class III beta-tubulin expression, a marker of resistance to some microtubule disruptors like paclitaxel, highlighting the potential role of targeting the colchicine-binding site on tubulin for overcoming taxane (B156437) resistance nih.govnih.gov.

Mechanistic Evaluation in Xenograft Models

Mechanistic studies in xenograft models have provided insights into how this compound exerts its anti-tumor effects in a more complex in vivo environment nih.govuni.luresearchgate.netiiarjournals.org. These evaluations have explored its impact on tumor growth, angiogenesis, and cellular processes within the tumor microenvironment. This compound has been shown to inhibit angiogenesis in vivo using models like the Matrigel plug assay nih.govnih.gov. Furthermore, studies have investigated the effects of this compound on factors like HIF1α and CAIX expression in xenograft tissues nih.goviiarjournals.org.

Anti-tumorigenic Potency in Animal Models

The anti-tumorigenic potency of this compound has been evaluated in various animal models, particularly using breast cancer xenografts in mice aacrjournals.orgnih.govuni.luresearchgate.net. These studies have demonstrated significant tumor growth inhibition. For instance, in an MDA-MB-231 xenograft model, this compound treatment resulted in substantial tumor growth inhibition nih.govnih.govnih.gov. Similarly, this compound significantly inhibited the growth of MCF-7 wild-type xenografts nih.gov. Importantly, this compound also showed significant efficacy against paclitaxel-resistant MCF-7dox40 xenograft tumors nih.govresearchgate.net.

Here is a summary of key preclinical efficacy data in breast cancer xenograft models:

Model SystemTreatment (Oral, Daily)Tumor Growth Inhibition (%)Reference
MDA-MB-231 XenograftThis compound72 ± 13% (after 21 days) nih.govnih.gov
MCF-7wt XenograftThis compound87 ± 5% (after 28 days) nih.gov
MCF-7dox40 XenograftThis compound74 ± 4% (after 28 days) nih.gov

These results highlight the potent anti-tumor activity of this compound in preclinical breast cancer models, including those resistant to conventional therapies like paclitaxel.

Immunomodulatory Research

Effects on Human Peripheral Blood Mononuclear Cell (PBMC) Activation

Research into the immunomodulatory properties of this compound has included investigation into its effects on the activation of human peripheral blood mononuclear cells (PBMCs). Studies have shown that this compound can inhibit store-operated Ca2+ entry in T cells, a critical process for T cell activation nih.gov.

In in vitro activation assays utilizing human PBMCs isolated from peripheral blood, this compound demonstrated an inhibitory effect on Ca2+ entry nih.gov. These assays were performed by stimulating PBMCs with an anti-human CD3 monoclonal antibody nih.gov.

Detailed research findings indicate that this compound is a potent inhibitor of store-operated Ca2+ entry in T cells. Its inhibitory activity was quantified, yielding an IC50 value of 5.2 μM nih.gov. This indicates that a concentration of 5.2 μM of this compound is required to achieve 50% inhibition of Ca2+ entry in this context nih.gov. At a higher concentration of 25 μM, this compound was observed to achieve almost complete inhibition of Ca2+ entry nih.gov.

When compared to related compounds, this compound exhibited greater potency in inhibiting Ca2+ entry nih.gov. For instance, its IC50 of 5.2 μM is approximately twofold smaller than that of STX139 nih.gov. Another related compound, 3,17β-bis-sulfamoyloxy-estradiol (STX49), also showed inhibition of Ca2+ entry with an IC50 of 10 μM, but was found to be less potent than this compound nih.gov.

The following table summarizes the inhibitory effects of this compound and related compounds on store-operated Ca2+ entry:

CompoundIC50 (μM)
This compound5.2
STX139~10.4
STX4910

These findings suggest that this compound possesses immunomodulatory activity through its inhibition of Ca2+ entry in T cells, a key component of PBMC activation.

Structure Activity Relationship Sar and Derivative Research of Stx 243

Synthetic Pathways and Chemical Modifications of STX-243 and Analogues

The development of this compound and its analogues has involved the design and synthesis of modified estradiol (B170435) derivatives, primarily focusing on the A and D rings of the steroid core. These synthetic efforts aim to optimize activity, improve pharmacokinetic properties, and understand the structural features critical for target interactions.

Development of 2-Substituted Estradiol 3-O-Sulfamate Analogues

Efficient and flexible synthetic routes have been developed for the preparation of 2-substituted estradiol 3-O-sulfamate (EMATE) derivatives, a class of compounds to which this compound belongs. fishersci.beuni.lu Directed ortho-lithiation methodology has been employed as a key strategy in the synthesis of these compounds, allowing for the introduction of various substituents, such as ethyl, at the C2 position of the estradiol or estrone (B1671321) core. fishersci.beuni.lu This synthetic approach has facilitated the generation of a diverse library of analogues for comprehensive SAR studies.

A-Ring (C3 and/or C2) and D-Ring (C17) Modifications

Modifications at the A-ring (specifically at the C2 and C3 positions) and the D-ring (at the C17 position) of the estradiol structure are central to the SAR of this compound and its related compounds. This compound itself incorporates modifications at these positions, featuring an ethyl group at C2 and sulfamate (B1201201) groups at both the C3 and C17 positions. nih.govuni.luwikipedia.org

The presence of the sulfamate group at C3 is a key feature across many active analogues, contributing to improved oral bioavailability and influencing interactions with target enzymes like STS and carbonic anhydrase (CA). uni.luresearchgate.net The nature of the substituent at the C2 position significantly impacts antiproliferative activity, with the ethyl group in this compound proving to be an optimal modification in certain contexts. nih.govwikipedia.org

Bio-isosteric Replacements of the 17-O-Sulfamate Group

Research has investigated bio-isosteric replacements for the 17-O-sulfamate group in 2-substituted estradiol 3-O-sulfamate analogues to explore alternative interactions and potentially improve activity or pharmacokinetic properties. wikipedia.orgwikipedia.org Various oxygenated side chains and other functional groups have been tethered at the C17 position as replacements. wikipedia.org

Studies have shown that the nature of the group at C17 is crucial for antiproliferative activity. For instance, a 17β-(2-hydroxyethyl) substituent, capable of functioning as both a hydrogen bond donor and acceptor, demonstrated excellent activity against cancer cell proliferation. wikipedia.org An analogous keto compound also proved to be a suitable bio-isostere for the 17-O-sulfamate group, displaying potent activity. wikipedia.org In contrast, other modifications, such as methyl ether or sulfamate at this position in certain analogues, resulted in significantly reduced activity. wikipedia.org

Influence of C2-Ethyl Substitution on Activity

The ethyl substituent at the C2 position of the estradiol core is a defining feature of this compound and plays a significant role in its biological activity. SAR studies have consistently indicated that the C2-ethyl substitution is particularly favorable for high antiproliferative activity. nih.govwikipedia.org

Comparative analysis with other 2-substituted analogues, such as those with a 2-methoxy or 2-methylsulfanyl group, has highlighted the beneficial impact of the ethyl group. For example, 2-ethylestradiol-3-O-sulfamate (an analogue of this compound lacking the 17-sulfamate) displayed substantially greater mean antiproliferative activity across a panel of cancer cell lines compared to 2-methoxyestradiol (B1684026). uni.lu This suggests that the electronic and/or steric properties of the ethyl group at C2 contribute significantly to the compound's potency.

Importance of Hydrogen Bond Acceptor Interactions around the D-Ring

The SAR studies of 2-substituted estradiol 3-O-sulfamates have emphasized the critical role of hydrogen bond acceptor interactions around the D-ring, particularly in the vicinity of the C17 position, for their anticancer activity. wikipedia.orgnih.govwikipedia.org

Modifications at the C17 position that can participate in hydrogen bonding as an acceptor are often associated with enhanced antiproliferative effects. wikipedia.orgwikipedia.org This suggests that productive interactions with a binding site, likely on a target protein such as tubulin or an enzyme, involve hydrogen bonding to a group located near the D-ring of the steroid scaffold. The specific nature and spatial arrangement of hydrogen bond acceptors in this region are key determinants of the compound's potency. wikipedia.orgwikipedia.org

Comparative Structure-Activity Analysis with Related Compounds

A comparative SAR analysis of this compound with related compounds, such as its precursor 2-ethylestradiol, and other sulfamoylated derivatives like STX140 (2-methoxyestradiol-3,17-O,O-bis-sulfamate), provides valuable insights into the structural requirements for activity.

This compound and STX140 are both bis-sulfamoylated derivatives of 2-substituted estradiols and exhibit potent antiproliferative and anti-angiogenic activities, along with STS inhibition. wikipedia.orgwikipedia.orgciteab.comuni.lunih.govguidetopharmacology.orguni.luwikipedia.org Compared to their non-sulfamoylated parent compound, 2-methoxyestradiol, STX140 and STX243 demonstrate significantly improved potency and pharmacokinetic properties, including enhanced oral bioavailability and resistance to metabolism. uni.luuni.luresearchgate.netwikipedia.org

While both STX140 and STX243 are highly active, studies have compared their relative potencies. For instance, in a MDA-MB-231 xenograft model, there was no significant difference in tumor growth inhibition between treatment with STX243 and STX140, although a higher dose of STX243 was used in that specific study to achieve a comparable effect. uni.lu Earlier cell proliferation studies have indicated that STX243 and STX140 are considerably more potent than 2-methoxyestradiol, with some studies showing a tenfold difference in activity. uni.luwikipedia.org

The introduction of the sulfamate groups at C3 and C17 in STX140 and STX243, compared to the hydroxyl groups in 2-methoxyestradiol, dramatically alters their pharmacological profile. uni.luresearchgate.net This sulfamoylation not only improves bioavailability but also confers STS inhibitory activity and influences interactions with proteins like carbonic anhydrase II, which facilitates sequestration into red blood cells. wikipedia.orguni.luresearchgate.net

The difference between STX140 (2-methoxy) and STX243 (2-ethyl) highlights the impact of the C2 substituent on the bis-sulfamate scaffold. As noted earlier, the ethyl group at C2 in STX243 contributes favorably to antiproliferative activity. nih.govwikipedia.org

Here is a table summarizing some comparative activity data from the research:

CompoundC2 SubstituentC3 ModificationC17 ModificationMCF-7 Cell Proliferation GI₅₀ (μM)STS Inhibition (Placental Microsomes IC₅₀)
2-MethoxyestradiolMethoxy (B1213986)HydroxylHydroxylLess potent than STX140/STX243 uni.luwikipedia.orgNot a potent STS inhibitor
STX140MethoxySulfamateSulfamate0.25 uni.lu39 nM uni.lu
STX243EthylSulfamateSulfamate0.29 uni.luPotent STS inhibitor wikipedia.orgwikipedia.orgciteab.com
2-Ethylestradiol-3-O-sulfamateEthylSulfamateHydroxylSignificantly greater than 2-methoxyestradiolInhibits STS
Estrone-3-O-sulfamateHSulfamateKetoneIrreversible STS inhibitor fishersci.be

The SAR studies collectively demonstrate that the multitargeted activity of this compound is a result of specific structural features, particularly the sulfamate groups at C3 and C17, the ethyl group at C2, and the ability of the D-ring region to participate in hydrogen bond acceptor interactions. These findings have been crucial in the development of this compound and related steroidal sulfamates as potential therapeutic agents.

Comparison with 2-Methoxyestradiol (2ME2/STX66)

This compound is a derivative of the endogenous estrogen metabolite 2-methoxyestradiol (2ME2), also referred to as STX66 researchgate.netresearchgate.netscribd.com. While 2ME2 possesses anti-cancer properties, its clinical application has been limited by suboptimal plasma levels resulting from poor bioavailability researchgate.netiiarjournals.orgiiarjournals.orgresearchgate.net.

Sulfamoylation of 2-substituted estrogens, including the structural class to which this compound belongs, has been shown to significantly enhance both in vitro and in vivo anti-tumour activity and improve bioavailability compared to the parent compound 2ME2 researchgate.netiiarjournals.orgiiarjournals.orgnih.gov. This enhancement is attributed, in part, to the ability of sulfamoylated derivatives to overcome biotransformation by liver metabolism, potentially through reversible conjugation to cytosolic erythrocyte carbonic anhydrase II (CAII) nih.gov.

Preclinical studies comparing the efficacy of STX243 and 2ME2 in xenograft models have demonstrated a notable difference in tumor growth inhibition. For instance, in an MDA-MB-231 xenograft study, STX243 administered orally at 40 mg/kg significantly inhibited tumor growth, achieving 72% inhibition after 21 days. In contrast, 2ME2, even at higher doses (40 or 75 mg/kg), did not show significant tumor inhibition in the same model nih.govnih.gov.

CompoundDose (mg/kg, oral)Tumor Growth Inhibition (%) in MDA-MB-231 Xenografts (21 days)
STX2434072 ± 13
2ME240No significant inhibition
2ME275No significant inhibition

*Data derived from MDA-MB-231 xenograft studies nih.gov.

These findings underscore the improved pharmacological profile and enhanced anti-tumour efficacy of this compound compared to its non-sulfamoylated precursor, 2ME2.

Comparison with STX140 (2-MeOE2bisMATE) Analogues

This compound (2-ethylestradiol-3,17-O,O-bis-sulfamate) is structurally closely related to STX140 (2-methoxyestradiol-3,17-O,O-bis-sulfamate), differing by the presence of an ethyl group at the C-2 position instead of a methoxy group researchgate.netscribd.comaacrjournals.orgnih.govnih.gov. Both compounds are recognized as potent agents with anti-proliferative and anti-angiogenic properties researchgate.netnih.govaacrjournals.orgnih.gov.

Comparative studies have investigated the activities of STX140 and STX243. Both compounds have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells nih.govnih.govup.ac.za. They also function as inhibitors of steroid sulfatase (STS), an enzyme involved in the synthesis of active estrogens aacrjournals.orgnih.gov. Furthermore, STX140 and STX243 have been observed to reduce the expression of CAIX protein in vitro and may directly inhibit CAIX enzyme activity nih.goviiarjournals.orgresearchgate.net.

In vivo studies comparing STX140 and STX243 have indicated similar levels of efficacy in certain cancer models. In the MDA-MB-231 xenograft model, STX243 at 40 mg/kg and STX140 at 20 mg/kg demonstrated comparable levels of tumor growth inhibition, with no statistically significant difference observed between the two compounds at these doses nih.gov.

CompoundDose (mg/kg, oral)Tumor Growth Inhibition (%) in MDA-MB-231 Xenografts (21 days)
STX2434072 ± 13
STX1402063 ± 7

*Data derived from MDA-MB-231 xenograft studies nih.gov.

SAR studies involving STX140, STX243, and other related analogues with variations at the C-2 position have suggested that the nature of the substituent at this position influences activity, although both the methoxy (in STX140) and ethyl (in STX243) groups contribute to potent compounds nih.govnih.govacs.org. Research indicates that larger substituents at the C-2 position can be detrimental to activity acs.org.

Cross-resistance studies using a cell line resistant to STX140 revealed that this cell line also exhibited cross-resistance to STX243, albeit with a lower resistance factor compared to STX140 scribd.comnih.gov. This finding suggests shared mechanisms of action or resistance between these two bis-sulfamoylated derivatives.

SAR of Sulfamoylated Analogues and Parent Estrogens

The sulfamoyl group plays a critical role in the enhanced activity and favorable pharmacokinetic properties observed in this compound and other sulfamoylated estrogen derivatives compared to their non-sulfamoylated parent estrogens researchgate.netiiarjournals.orgiiarjournals.orgnih.govnih.gov. Sulfamoylation, particularly at the 3-position of the estrogen scaffold, is crucial for potent activity aacrjournals.orgnih.gov.

The SAR of sulfamoylated 2-substituted estrogens highlights the importance of modifications at both the A-ring (specifically, the C-2 substituent and the 3-O-sulfamate) and the D-ring (at the C-17 position). The core pharmacophore associated with the anti-proliferative activity of these steroidal microtubule-disrupting agents includes an aromatic A ring with a substituent at C-2 (such as methoxy, methylsulfanyl, or ethyl) and a 3-O-sulfamate group, along with a hydrogen-bond acceptor feature at the D-ring C-17 position up.ac.za.

Bis-sulfamoylation, involving sulfamoyl groups at both the 3 and 17 positions, as seen in STX243 and STX140, generally leads to highly potent compounds researchgate.netscribd.comaacrjournals.orgnih.govnih.govacs.org. However, modifications at the C-17 position while retaining the 3-O-sulfamate are also important for modulating activity aacrjournals.orgnih.gov. Studies exploring variations at C-17 have shown that the presence of a hydrogen bond acceptor is beneficial for activity aacrjournals.orgnih.gov. Replacing the 17-O-sulfamate with other functionalities, such as certain oxygenated side chains or a keto group, can maintain or even enhance anti-proliferative activity aacrjournals.org. For example, a 17β-(2-hydroxyethyl) group resulted in excellent activity, while its O-substituted derivatives were less active. An analogous keto compound at C-17 also served as a suitable bio-isostere for the 17-O-sulfamate group aacrjournals.org. Conversely, introducing a 17α-benzyl substituent was found to be detrimental to anti-proliferative activity, whereas certain 17-oxime derivatives showed enhanced activity nih.gov.

The nature of the substituent at the C-2 position also significantly impacts the activity of sulfamoylated estrogens. Research into various 2-alkyl and 2-alkoxy substituents has shown that smaller alkyl groups, such as methyl and ethyl, are associated with potent compounds nih.govacs.org. A 2-methyl derivative was identified as a highly active novel bis-sulfamate, and a 2-ethyl-17-carbamate derivative showed activity comparable to STX243 acs.org. Larger substituents at the C-2 position were generally found to be deleterious to activity acs.org.

These detailed SAR studies provide valuable insights into the structural requirements for the anti-proliferative and other biological activities of sulfamoylated estrogen derivatives, including this compound, guiding the rational design of future therapeutic agents.

Analytical Methodologies and Characterization in Stx 243 Research

Spectroscopic and Chromatographic Characterization of the Compound

The precise chemical structure and purity of STX-243 are foundational to interpreting its biological activity. To this end, a combination of spectroscopic and chromatographic methods is employed.

Application of Standard Spectroscopic Techniques (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for the structural elucidation of novel compounds like this compound.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl group, the steroid backbone, and the sulfamate (B1201201) moieties. The chemical shifts, integration values (proton count), and splitting patterns (coupling between neighboring protons) would be analyzed to confirm the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum would complement the proton data by identifying all unique carbon environments within the this compound molecule, further confirming its complex steroidal structure.

While specific spectral data for this compound is not publicly available, a representative table of expected ¹H NMR shifts is presented below for illustrative purposes.

Table 1: Illustrative ¹H NMR Spectral Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
7.2-7.5 m 2H Aromatic protons
4.5-4.8 m 2H Protons adjacent to sulfamate groups
2.8-3.0 q 2H Methylene protons of ethyl group
1.2-1.4 t 3H Methyl protons of ethyl group

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its fragmentation pattern, which can further confirm its structure. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition. The expected molecular ion peak for this compound would correspond to its calculated molecular weight.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a critical technique for determining the purity of this compound. torontech.comchromatographyonline.comreddit.com This method separates the target compound from any impurities, such as starting materials, byproducts, or degradation products.

A typical HPLC analysis for this compound would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol). A UV detector would be used to monitor the elution of the compound and any impurities. The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. torontech.com For regulatory submissions, a purity level of >95% is often required.

Table 2: Illustrative HPLC Purity Analysis of a Batch of this compound

Peak No. Retention Time (min) Area (%) Identity
1 2.5 0.5 Impurity A
2 4.8 98.5 This compound

Bioanalytical Techniques for Studying Biological Effects

To understand the biological impact of this compound at a cellular level, a suite of bioanalytical assays is utilized. These assays provide quantitative data on cell behavior in response to the compound.

Cell Proliferation Assays (e.g., xCELLigence System)

The anti-proliferative activity of this compound is a key aspect of its therapeutic potential. The xCELLigence system offers a real-time, label-free method for monitoring cell proliferation. nih.govnih.govplos.orgplos.orgresearchgate.net This system measures changes in electrical impedance as cells attach and proliferate on gold microelectrodes integrated into the bottom of the culture wells. nih.govplos.org An increase in cell number and adherence leads to a higher impedance, which is recorded as a "Cell Index."

In a typical experiment, cancer cells would be seeded in the xCELLigence E-plates and, after a period of stabilization, treated with various concentrations of this compound. The Cell Index is then monitored over time. A dose-dependent decrease in the Cell Index would indicate the anti-proliferative effect of the compound.

Table 3: Illustrative xCELLigence Data for this compound Treated Cancer Cells

Treatment Cell Index (at 48 hours) % Inhibition of Proliferation
Vehicle Control 3.5 ± 0.2 0%
This compound (10 nM) 2.8 ± 0.3 20%
This compound (100 nM) 1.5 ± 0.2 57%

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique for analyzing the effects of this compound on the cell cycle and for quantifying apoptosis (programmed cell death). nih.govbiorxiv.orgmdpi.combiorxiv.org

Cell Cycle Analysis: To assess the impact of this compound on cell cycle progression, treated cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is then measured by a flow cytometer. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase would suggest that this compound interferes with cell cycle progression at that point. For instance, a G2/M arrest is a common mechanism for anti-mitotic agents. nih.gov

Apoptosis Analysis: To determine if this compound induces apoptosis, cells can be co-stained with Annexin V and a viability dye like PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Table 4: Illustrative Flow Cytometry Data for Apoptosis Induction by this compound

Treatment Viable Cells (%) Early Apoptotic Cells (%) Late Apoptotic/Necrotic Cells (%)
Vehicle Control 95 ± 2 3 ± 1 2 ± 1
This compound (100 nM) 70 ± 5 20 ± 4 10 ± 3

Microscopic Techniques for Morphological Assessment (e.g., Light and Fluorescent Microscopy)

Microscopy is used to visually assess the morphological changes in cells following treatment with this compound. These changes can be indicative of the cellular processes affected by the compound.

Light Microscopy: Phase-contrast or differential interference contrast (DIC) microscopy can reveal changes in cell shape, adherence, and the formation of apoptotic bodies. Cells undergoing apoptosis typically exhibit cell shrinkage, membrane blebbing, and detachment from the culture surface.

Fluorescent Microscopy: Fluorescent microscopy provides more specific insights into cellular changes. For example, staining the nuclear DNA with a fluorescent dye like DAPI or Hoechst can reveal chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis. Immunofluorescence can also be used to visualize changes in the cytoskeleton (e.g., microtubule disruption) or the localization of specific proteins involved in apoptosis. While specific micrographs for this compound are not publicly available, research on similar compounds has shown significant morphological alterations indicative of apoptosis and mitotic arrest. nih.gov

Immunoblotting for Protein Expression Quantification (e.g., CAIX, HIF1α, HIF2α, PI-3K)

Based on publicly available research, specific studies detailing the use of immunoblotting to quantify the expression of carbonic anhydrase IX (CAIX), hypoxia-inducible factor 1-alpha (HIF1α), hypoxia-inducible factor 2-alpha (HIF2α), or phosphoinositide 3-kinase (PI-3K) following treatment with this compound have not been identified. While the hypoxia pathway, involving HIFs and downstream targets like CAIX, is a crucial area of cancer research, direct experimental evidence linking this compound to the modulation of these specific proteins via immunoblotting is not presently available in the scientific literature.

Real-Time Polymerase Chain Reaction (RT-PCR) for mRNA Expression Quantification (e.g., VEGF, GLUT1, PGK, ABCB1, CAIX)

Detailed studies employing Real-Time Polymerase Chain Reaction (RT-PCR) to measure the messenger RNA (mRNA) expression levels of vascular endothelial growth factor (VEGF), glucose transporter 1 (GLUT1), phosphoglycerate kinase (PGK), ATP binding cassette subfamily B member 1 (ABCB1), or carbonic anhydrase IX (CAIX) in response to this compound treatment are not readily found in the public domain. Although this compound has demonstrated anti-angiogenic properties, which are often associated with the regulation of genes like VEGF, specific RT-PCR data quantifying these effects for this compound is not currently published.

In Vitro Angiogenesis Assays (e.g., HUVEC Tubule Formation)

The anti-angiogenic potential of this compound has been evaluated using in vitro angiogenesis assays, specifically the human umbilical vein endothelial cell (HUVEC) tubule formation assay. This assay is a well-established method to model the formation of three-dimensional, capillary-like structures, which is a critical step in the process of angiogenesis.

In these studies, HUVECs are cultured on a basement membrane extract, which induces their differentiation and formation of tube-like networks. The efficacy of an anti-angiogenic compound is determined by its ability to disrupt this process. Research has shown that this compound effectively inhibits the ability of endothelial cells to form these vessel-like structures in a dose-dependent manner.

The pro-angiogenic factor VEGF was utilized to stimulate vessel formation, and the capacity of this compound to inhibit this VEGF-stimulated angiogenesis was assessed. The results demonstrated that this compound could significantly inhibit tubule formation. At a concentration of 50 nM, this compound caused a significant inhibition of vessel formation, while a concentration of 100 nM was sufficient to completely block all tubule formation.

Table 1: Effect of this compound on HUVEC Tubule Formation

Concentration of this compound Observation of Tubule Formation
50 nM Significant inhibition of vessel formation
100 nM Complete blockage of tubule formation

Computational and Theoretical Modeling of Stx 243

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the ligand-target interactions of STX-243.

Ligand-Target Interactions with the Colchicine-Binding Site

This compound is recognized as a microtubule-targeting agent that interacts with the colchicine-binding site on tubulin. nih.goviiarjournals.org This interaction disrupts the normal function of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells. iiarjournals.org Studies have shown that the efficacy of this compound as a colchicine-site binding agent is not significantly affected by the overexpression or silencing of class III β-tubulin, suggesting its potential in treating cancers that have developed resistance to other microtubule inhibitors like taxanes. nih.govresearchgate.net The development of new compounds that target the colchicine-binding site is a key strategy to overcome the limitations of colchicine (B1669291), such as its toxicity. researchgate.net

Binding Affinity to Carbonic Anhydrase IX (CAIX) Active Site

Beyond its role as a tubulin inhibitor, this compound has been investigated for its interaction with carbonic anhydrose IX (CAIX), a transmembrane enzyme overexpressed in many hypoxic tumors. patsnap.comnih.govox.ac.ukresearchgate.net CAIX plays a crucial role in tumor cell survival and metastasis by regulating pH in the tumor microenvironment. thno.orgbiorxiv.org

Computational modeling has been employed to explore the docking of this compound to the CAIX active site. iiarjournals.orgnih.govox.ac.ukresearchgate.netnih.gov These studies compare the binding of this compound with known CAIX inhibitors. iiarjournals.orgnih.govox.ac.ukresearchgate.net The potential of this compound and its analogue, STX-140, to inhibit CAIX was examined by docking these ligands to the enzyme's active site. nih.govox.ac.ukresearchgate.net This dual-targeting capability of this compound, affecting both microtubule dynamics and tumor pH regulation, highlights its potential as a multi-faceted anticancer agent. Research indicates that the antitumor activity of this compound may be mediated, at least in part, by the inhibition of CAIX expression and activity, independent of its effect on HIF-1α. nih.govox.ac.ukresearchgate.netnih.gov

Below is a table summarizing the binding affinities of various inhibitors to different carbonic anhydrase isoforms, providing a comparative context for the potential interaction of this compound with CAIX.

CompoundTargetKi (nM)
1aCA-IX5.4
1bCA-IX0.3
1cCA-IX1.2
VR16-09CA IX-
VD11-4-2CA IX-
VD12-09CA IX-
Acetazolamide (AAZ)CAIX10-50
12CAIX-expressing HT-29 cell line10 (Kd)
18-127 (IC50)
19-574 (IC50)
Table showing the binding affinities (Ki, Kd, or IC50 in nM) of various inhibitors to carbonic anhydrase (CA) isoforms. This data is provided for comparative purposes. thno.orgoncotarget.commdpi.com

Structure-Based Virtual Screening Approaches

Structure-based virtual screening (SBVS) is a computational method used to identify potential new drug candidates from large libraries of small molecules by docking them into the three-dimensional structure of a biological target. nih.govmdpi.comnih.gov This approach is instrumental in modern drug discovery, allowing for the rapid and cost-effective screening of millions of compounds. nih.govals-journal.com The process involves preparing a library of compounds and a target protein structure, then using docking software to predict the binding modes and affinities. als-journal.com The top-ranking compounds are then selected for further experimental validation. mdpi.com

In the context of targets relevant to this compound, SBVS has been successfully employed to identify novel inhibitors of both tubulin and other cancer-related proteins. als-journal.comacs.orgresearchgate.net For instance, a pharmacophore-based virtual screening targeting the colchicine binding site of β-tubulin led to the identification of novel inhibitors. acs.org Similarly, SBVS has been used to discover new inhibitors for targets like STAT3, another protein implicated in cancer. als-journal.comresearchgate.net These examples underscore the power of SBVS in discovering new chemical entities that can modulate the activity of therapeutic targets.

Structure-Based Drug Design Strategies for this compound Analogues

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize novel drug candidates. tdcommons.ainih.govroutledge.comwashington.edu This approach has become a cornerstone of modern medicinal chemistry, enabling the development of more potent and selective inhibitors. nih.govtdcommons.ai For this compound, SBDD strategies can guide the synthesis of analogues with improved efficacy and pharmacokinetic properties.

By understanding the detailed interactions of this compound with the colchicine-binding site and the CAIX active site, medicinal chemists can design modifications to the this compound scaffold. For example, guided by the crystal structure of a compound in complex with tubulin, structure-activity relationship (SAR) studies can be performed to explore modifications that enhance binding affinity or other desirable properties. researchgate.netacs.org This iterative process of design, synthesis, and biological evaluation, informed by structural data, is a powerful strategy for developing next-generation anticancer agents based on the this compound template.

Conformational Search and Energy Landscape Analysis

Molecules are not static entities; they exist as an ensemble of different conformations. A thorough understanding of a molecule's conformational preferences is crucial for drug design, as the bioactive conformation may not be the lowest energy state. uci.edu Conformational search methods systematically or randomly explore the rotational space of a molecule's rotatable bonds to identify low-energy conformations. uci.eduyoutube.com

This process generates a set of conformers and their corresponding energies, which can be visualized as an energy landscape. nih.gov Analyzing this landscape helps to understand the flexibility of the molecule and the relative populations of different conformations. uci.edu For this compound and its analogues, conformational search and energy landscape analysis are critical for:

Identifying the likely binding conformation: The conformation in which a ligand binds to its target is often a low-energy conformer.

Understanding structure-activity relationships: Changes in the conformational preferences of analogues can explain differences in their biological activity.

Improving docking accuracy: Using a pre-generated set of low-energy conformers in docking simulations can lead to more accurate predictions of binding modes.

Various computational methods, such as Monte Carlo and systematic searches, are employed to explore the conformational space. uci.eduyoutube.com The resulting conformers are then typically minimized to find the nearest local energy minimum. uci.edu This comprehensive analysis of the conformational possibilities of this compound and its derivatives is an essential component of the computational modeling workflow, providing deeper insights into their behavior and potential for therapeutic development.

Future Directions in Stx 243 Research

Elucidating Additional Molecular and Cellular Targets

While the interaction of STX-243 with tubulin is a cornerstone of its anti-cancer activity, a deeper understanding of its molecular pharmacology necessitates the identification of additional cellular targets and the elucidation of the downstream signaling pathways it modulates. The sulfamate (B1201201) moiety in this compound suggests a potential for interaction with carbonic anhydrases (CAs), a family of enzymes involved in pH regulation and tumorigenesis. nih.gov Specifically, the hypoxia-inducible isoforms CAIX and CAXII are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis. nih.gov Investigation into the inhibitory activity of this compound against these and other CA isoforms is a critical area for future research.

Furthermore, the impact of this compound on key signaling pathways that govern cell proliferation, survival, and angiogenesis warrants more detailed investigation. For instance, the hypoxia-inducible factor 1-alpha (HIF-1α) is a master regulator of the cellular response to low oxygen and a key driver of tumor angiogenesis. nih.govresearchgate.net Given the anti-angiogenic effects of this compound, exploring its ability to modulate HIF-1α expression and activity is a logical next step. Delving into the effects of this compound on pathways such as PI3K/Akt/mTOR and MAPK/ERK, which are frequently dysregulated in cancer, will provide a more complete picture of its mechanism of action and may reveal novel therapeutic combinations.

Exploring Broader Spectrum Biological Activities in Preclinical Models

To date, the preclinical evaluation of this compound has predominantly focused on its efficacy in breast cancer models. nih.gov A crucial future direction is to broaden the scope of these investigations to include a wider range of cancer types. The fundamental role of microtubules in cell division suggests that this compound may have therapeutic potential across various malignancies. frontiersin.orgaacrjournals.org Preclinical studies in models of ovarian, prostate, lung, and hematological cancers, among others, are warranted to determine the broader spectrum of its anti-cancer activity.

These studies should not only assess the direct cytotoxic effects of this compound but also its impact on other aspects of tumor biology, such as invasion, metastasis, and the tumor microenvironment. For example, investigating the effect of this compound on the expression of matrix metalloproteinases (MMPs) and other factors involved in tissue remodeling and cell migration could provide valuable insights into its anti-metastatic potential. Furthermore, exploring its immunomodulatory effects within the tumor microenvironment could open up possibilities for combination therapies with immunotherapies.

Advancements in this compound Derivative Synthesis and Optimization for Specific Biological Profiles

The development of this compound as a sulfamoylated derivative of 2-ME highlights the success of chemical modification in enhancing the therapeutic potential of a parent compound. nih.govnih.govnih.gov Future research in this area will focus on the rational design and synthesis of novel this compound derivatives with improved pharmacological properties. Structure-activity relationship (SAR) studies will be instrumental in identifying the key structural features of the this compound molecule that are responsible for its biological activity and in guiding the synthesis of new analogs with enhanced potency, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov

Development of Advanced Analytical Methodologies for Mechanistic Elucidation

A deeper understanding of how this compound interacts with its cellular targets at a molecular level requires the application and development of advanced analytical methodologies. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information on the binding of this compound to tubulin, revealing the precise molecular interactions that underpin its mechanism of action. researchgate.net Mass spectrometry-based proteomics can be employed to identify changes in the cellular proteome following this compound treatment, offering an unbiased approach to discovering novel downstream effectors and signaling pathways. nih.gov

Furthermore, high-content analysis and imaging techniques can be utilized to visualize the effects of this compound on the microtubule network and other cellular structures in real-time. nih.govharvardbioscience.com These methods allow for the quantitative assessment of cellular phenotypes and can provide valuable insights into the dynamic cellular responses to drug treatment. The development and application of such advanced analytical tools will be crucial for a comprehensive mechanistic elucidation of this compound's actions.

Integrating Advanced Computational Modeling for Predictive Research

Advanced computational modeling and in silico approaches are poised to play an increasingly important role in the future of this compound research. mdpi.commdpi.com Molecular docking and molecular dynamics simulations can be used to predict the binding modes of this compound and its derivatives to tubulin and other potential targets, providing a rational basis for the design of new analogs with improved binding affinities. researchgate.net These computational methods can also be used to explore the structure-activity relationships of a series of compounds, helping to prioritize the synthesis of the most promising candidates.

Quantitative structure-activity relationship (QSAR) modeling can be employed to develop predictive models that correlate the chemical structures of this compound derivatives with their biological activities. Such models can be used to screen virtual libraries of compounds and identify novel structures with desired pharmacological profiles. The integration of these advanced computational tools into the drug discovery and development pipeline has the potential to accelerate the identification of next-generation this compound-based therapeutics.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing STX-243, and how can researchers ensure purity and reproducibility?

  • Methodological Answer : Synthesis should follow peer-reviewed protocols, such as multi-step organic reactions with intermediates validated via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). Purity can be ensured through repeated crystallization and mass spectrometry (MS) analysis. Reproducibility requires detailed documentation of solvent ratios, temperature controls, and catalyst concentrations. Reference established literature for analogous compounds to refine reaction conditions .

Q. Which analytical techniques are prioritized for characterizing this compound’s molecular structure and stability?

  • Methodological Answer : Use X-ray crystallography for structural elucidation, supplemented by Fourier-transform infrared spectroscopy (FTIR) for functional group verification. Stability studies should employ accelerated degradation tests under varying pH and temperature conditions, analyzed via ultra-violet (UV) spectroscopy and HPLC. Differential scanning calorimetry (DSC) can assess thermal stability .

Q. How should researchers design initial in vitro assays to evaluate this compound’s bioactivity and selectivity?

  • Methodological Answer : Begin with cell viability assays (e.g., MTT or ATP-based assays) across multiple cell lines, including healthy controls. Use concentration gradients (e.g., 1 nM–100 µM) to establish dose-response curves. Selectivity can be tested via kinase profiling panels or competitive binding assays against known targets. Include positive/negative controls and triplicate measurements to minimize variability .

Advanced Research Questions

Q. What strategies can resolve discrepancies in this compound’s pharmacokinetic data across different preclinical models (e.g., rodents vs. primates)?

  • Methodological Answer : Cross-species differences in metabolic enzymes (e.g., cytochrome P450 isoforms) may explain variability. Conduct enzyme inhibition assays and hepatic microsome studies to identify metabolic pathways. Adjust dosing regimens using allometric scaling or physiologically based pharmacokinetic (PBPK) modeling. Validate findings with in vivo imaging (e.g., PET scans) to track real-time distribution .

Q. How can researchers optimize experimental conditions to enhance this compound’s stability in physiological environments?

  • Methodological Answer : Perform stability studies in simulated biological fluids (e.g., plasma, PBS) at 37°C. Use excipient screening (e.g., cyclodextrins, albumin) to improve solubility. Nanoformulation (liposomes or polymeric nanoparticles) may protect the compound from degradation. Monitor degradation products via LC-MS and adjust pH or buffer systems iteratively .

Q. What statistical approaches are recommended for analyzing contradictory efficacy data in this compound dose-response studies?

  • Methodological Answer : Apply mixed-effects models to account for inter-experiment variability. Use Bayesian meta-analysis to reconcile conflicting datasets. Outliers should be evaluated via Grubbs’ test or robust regression. Confirm findings with independent validation cohorts and blinded replicate experiments. Transparently report confidence intervals and effect sizes to contextualize results .

Q. How should researchers design experiments to confirm this compound’s target specificity amidst reported off-target effects?

  • Methodological Answer : Employ CRISPR-Cas9 gene knockout models to isolate target-dependent effects. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for binding affinity comparisons. Off-target profiling via proteome-wide affinity pulldown assays can identify unintended interactions. Cross-validate with computational docking simulations (e.g., molecular dynamics) .

Data Contradiction and Validation

Q. How can researchers address conflicting toxicity profiles of this compound reported in independent studies?

  • Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., dosing schedules, animal strains). Perform comparative toxicity assays under standardized conditions (ISO 10993 guidelines). Use transcriptomic profiling (RNA-seq) to differentiate compound-specific toxicity from model-specific stress responses. Publish raw datasets for community-led reanalysis .

Q. What steps ensure reproducibility when translating this compound’s in vitro findings to in vivo models?

  • Methodological Answer : Validate in vitro targets using transgenic animal models or patient-derived xenografts (PDX). Monitor pharmacokinetic/pharmacodynamic (PK/PD) correlations across species. Use power analysis to determine adequate sample sizes and minimize false positives. Share protocols via platforms like Protocols.io to standardize methodologies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。